molecular formula C16H12N2O3S2 B2775456 N-{4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]phenyl}acetamide CAS No. 868147-01-7

N-{4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]phenyl}acetamide

Cat. No.: B2775456
CAS No.: 868147-01-7
M. Wt: 344.4
InChI Key: GNQMOPAWEQDJAJ-NTEUORMPSA-N
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Description

N-{4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]phenyl}acetamide is a thiazolidinone derivative featuring a furan-substituted benzylidene group and an acetamide-linked phenyl ring. The furan-2-ylmethylidene substituent contributes electron-rich aromaticity, which may influence its pharmacokinetic and pharmacodynamic properties, particularly in targeting receptors like PPARγ or enzymes involved in inflammatory or oncogenic pathways .

Properties

IUPAC Name

N-[4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S2/c1-10(19)17-11-4-6-12(7-5-11)18-15(20)14(23-16(18)22)9-13-3-2-8-21-13/h2-9H,1H3,(H,17,19)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQMOPAWEQDJAJ-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]phenyl}acetamide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various studies and research findings.

Chemical Structure

The compound's structure can be represented as follows:

\text{N 4 5E 5 furan 2 ylmethylidene 4 oxo 2 thioxo 1 3 thiazolidin 3 yl phenyl}acetamide}

This structure features a thiazolidinone core, which is known for its biological significance.

Synthesis

The synthesis of this compound typically involves the condensation of furan derivatives with thiazolidinones. Various methods have been employed to achieve this, including microwave-assisted synthesis and solvent-free conditions, which enhance yield and purity.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antibacterial properties. For instance:

  • Antibacterial Activity : Studies have shown that derivatives of thiazolidinones possess activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml for some derivatives .
Compound Bacterial Strain MIC (mg/ml)
Compound AStaphylococcus aureus16
Compound BBacillus subtilisNot active

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • In vitro Studies : The compound demonstrated cytotoxic effects on human cancer cell lines such as A549 (lung cancer), PC3 (prostate cancer), and HepG2 (liver cancer), with IC50 values ranging from 7.0 to 20.3 µM .
Cell Line IC50 (µM)
A54915.0
PC310.0
HepG220.0

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : It has been reported to inhibit serine proteases such as the NS2B–NS3 protease of the Dengue virus and bacterial transferases .
  • Apoptosis Induction : Studies indicate that this compound can induce apoptosis in leukemia cells, suggesting its potential as an anticancer agent .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Chandrappa et al. (2009) : This study focused on the synthesis and evaluation of thiazolidinone derivatives for their cytotoxicity against human leukemia cells. The results showed promising anticancer activity and apoptosis induction in treated cells .
  • Zvarec et al. (2023) : This research reported on the antibacterial activity of rhodanine-furan conjugates, noting that similar compounds exhibited significant antimicrobial effects against various pathogens .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives are widely studied for their diverse biological activities. Below is a comparative analysis of structurally related compounds, focusing on substituent effects, physicochemical properties, and biological relevance.

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Substituents (R) Yield (%) Melting Point (°C) Key Biological Notes Reference
Target Compound Furan-2-ylmethylidene N/A N/A Potential PPARγ modulation
5e (2-[5-(Furan-2-ylmethylene)-2,4-dioxothiazolidin-3-yl]-N-(4-isopropylphenyl)acetamide) 4-isopropylphenyl 80 287–289 Anticancer activity via PPARγ inhibition
5f (2-[5-(Furan-2-ylmethylene)-2,4-dioxothiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide) 4-methoxyphenyl 76 283–285 Enhanced solubility due to methoxy
9 (2-{[5-(4-Cl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]amino}-N-(4-MeO-phenyl)-2-thioxoacetamide) 4-chlorobenzylidene, 4-MeO-phenyl 90 186–187 Anti-inflammatory activity
12 (N-(4-F-phenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-thiazolidin-3-yl}acetamide) 5-nitro-furyl, 4-fluorophenyl 53 155–156 Moderate cytotoxicity (low yield)
28 (2-{[5-(5-Br-2-OH-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]amino}-N-(3,4,5-OMe-phenyl)acetamide) 5-bromo-2-hydroxybenzylidene 87 208–209 High anti-exudative activity

Impact on Physicochemical Properties

  • Melting Points : Compounds with polar substituents (e.g., 5f , methoxy: 283–285°C) exhibit higher melting points than halogenated analogues (e.g., 12 , 155–156°C), suggesting stronger intermolecular forces .
  • Synthetic Efficiency : Electron-donating groups (e.g., furan in the target compound) generally afford higher yields compared to nitro-substituted derivatives .

Therapeutic Potential

  • Anticancer Activity: PPARγ inhibitors like 5e and the target compound leverage the thiazolidinone scaffold to modulate cell proliferation pathways, with furan derivatives showing promise in balancing potency and synthetic feasibility .
  • Anti-inflammatory/Anti-exudative Effects : Compound 28 , with a bromo-hydroxybenzylidene group, demonstrated 87% yield and significant anti-exudative activity, outperforming diclofenac sodium in preclinical models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-{4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]phenyl}acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via multi-step reactions, typically starting with Knoevenagel condensation between a thiazolidinone precursor and a furan-aldehyde derivative. Key steps include:

  • Microwave-assisted synthesis to improve reaction efficiency and reduce time (e.g., 80% yield achieved under controlled microwave irradiation) .
  • Use of catalysts like piperidine or acetic acid to facilitate condensation .
  • Solvent selection (e.g., ethanol or DMF) and temperature control (60–80°C) to optimize intermediate stability .
    • Critical Parameters : Reaction monitoring via TLC (hexane:ethyl acetate, 9:1) and purification via column chromatography or recrystallization (ethanol) are essential for purity ≥95% .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound’s structure?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the (E)-configuration of the furylmethylidene group and thioxo-thiazolidinone core. Key signals include δ 7.6–8.2 ppm (aromatic protons) and δ 170–175 ppm (carbonyl carbons) .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves crystal packing and hydrogen-bonding networks, critical for validating stereochemistry .
  • Mass Spectrometry : HRMS (ESI+) confirms molecular weight (e.g., [M+H]+ at m/z 423.08) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values in anticancer assays)?

  • Methodological Answer :

  • Standardized Assay Conditions : Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls (e.g., doxorubicin) to minimize variability .
  • Dose-Response Validation : Repeat experiments with ≥3 biological replicates and apply statistical tools (e.g., ANOVA) to assess significance of IC₅₀ differences .
  • Solubility Checks : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation artifacts .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound’s thiazolidinone core?

  • Methodological Answer :

  • Core Modifications : Synthesize analogs with substituents at the furan or phenylacetamide positions (e.g., electron-withdrawing groups on the phenyl ring enhance anticancer activity) .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify binding interactions with targets like PPARγ or EGFR .
  • In Vitro Profiling : Compare inhibition of kinases (e.g., VEGFR-2) across analogs to link structural features to activity .

Q. What in silico approaches are recommended for predicting ADMET properties and metabolic stability?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ProTox-II to estimate logP (e.g., ~3.0), bioavailability (≥70%), and toxicity endpoints (e.g., hepatotoxicity risk) .
  • Metabolic Sites : Identify labile sites (e.g., thioxo group) via CYP450 enzyme simulations in Schrödinger’s MetaSite .
  • Docking Studies : Prioritize targets using reverse docking (e.g., PharmMapper) to uncover off-target effects .

Q. How to design assays for evaluating dual inhibitory activity (e.g., anticancer and antimicrobial) without cross-reactivity?

  • Methodological Answer :

  • Dual-Activity Screening :
  • Anticancer : MTT assay on HeLa cells with IC₅₀ calculation .
  • Antimicrobial : Broth microdilution (MIC determination) against S. aureus and E. coli .
  • Selectivity Index (SI) : Calculate SI = (IC₅₀ for normal cells)/(IC₅₀ for cancer cells) to confirm target specificity .
  • Counter-Screening : Test against non-target enzymes (e.g., carbonic anhydrase) to rule out non-specific inhibition .

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